N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound with significant relevance in medicinal chemistry. It is characterized by its unique structural features, which include a piperazine ring and a substituted aromatic moiety. This compound is often studied for its potential pharmacological applications, including its effects on various biological systems.
N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is classified as an acetamide derivative and belongs to the broader category of piperazine compounds. Its structure allows it to interact with biological targets, making it a candidate for drug development.
The synthesis of N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride typically involves the following steps:
The reaction conditions are crucial for optimal yield and purity. Typically, the reaction is conducted in a polar aprotic solvent at controlled temperatures. The purification of the final product may involve crystallization or chromatography techniques to ensure high quality .
The molecular formula of N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is . It features a piperazine ring attached to an acetamide group and a 2,4-dimethoxyphenyl substituent.
N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the products formed during these reactions. For example, oxidation may yield N-oxides while reduction can produce alcohol derivatives.
The mechanism of action for N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with biological targets such as receptors or enzymes within cells. The compound's structural features allow it to bind selectively to these targets, potentially influencing various physiological processes.
N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride appears as a white crystalline solid. It is soluble in water due to its dihydrochloride salt form.
The compound exhibits typical characteristics of amides and piperazines:
Relevant analyses may include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity .
N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride has several potential applications in scientific research:
This compound exemplifies the ongoing research efforts to develop new therapeutic agents based on piperazine derivatives and their unique biological activities.
Piperazine-acetamide derivatives are synthesized through nucleophilic substitution or coupling reactions. For N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride (CAS: 1257854-89-9), a two-step route achieves high purity:
Table 1: Synthetic Routes for Piperazine-Acetamide Derivatives
| Method | Reagents | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Direct coupling | Piperazine, EtOH, reflux | 76% | 92% | Simplified process |
| Protected piperazine | Boc-piperazine, HCl/dioxane | 85% | 98% | Reduced dialkylation impurities |
| One-pot | Microwave-assisted | 68% | 90% | Faster reaction time |
Selective N-alkylation of piperazine requires precise control to avoid over-alkylation. Key parameters include:
Table 2: Impact of Reaction Parameters on Yield and Selectivity
| Parameter | Condition | Yield | Impurity Profile |
|---|---|---|---|
| Solvent | Ethanol | 89% | <1% bis-adduct |
| DMF | 62% | 12% bis-adduct | |
| Temperature | 78°C | 85% | 2% hydrolyzed chloroacetamide |
| 60°C | 48% | 5% unreacted starting material | |
| Piperazine ratio | 1.05 eq | 83% | 3% bis-adduct |
| 1.5 eq | 80% | 8% bis-adduct |
Dihydrochloride salt formation enhances stability and crystallinity. The process involves:
Protecting groups prevent undesired reactions during synthesis:
Table 3: Key Properties of N-(2,4-Dimethoxyphenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 1257854-89-9 | [1] |
| Molecular Formula | C₁₄H₂₁Cl₂N₃O₃ | [1] |
| Molecular Weight | 352.26 g/mol | [1] |
| SMILES | O=C(NC1=CC=C(OC)C=C1OC)CN2CCNCC2.[H]Cl.[H]Cl | [1] |
| logP (free base) | 2.234 | [3] |
| Hydrogen Bond Acceptors | 7 | [3] |
| Crystal System | Monoclinic | [7] |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: